![molecular formula C18H24 B578864 1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene CAS No. 16434-57-4](/img/structure/B578864.png)
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene is a polycyclic hydrocarbon with a complex structure It is a saturated derivative of benz[a]anthracene, which is known for its presence in fossil fuels and its use in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene typically involves the hydrogenation of benz[a]anthracene under high pressure and temperature conditions. Catalysts such as palladium or platinum are commonly used to facilitate the hydrogenation process. The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures of 50 to 100 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as halogenated compounds, alcohols, and ketones.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential effects on living organisms is ongoing.
Medicine: Investigations into its potential therapeutic applications, such as anticancer properties, are being conducted.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene involves its interaction with various molecular targets and pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz[a]anthracene: The parent compound, which is less saturated and has different chemical properties.
1,2,3,4,5,6,7,8-Octahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms added.
Tetrahydrobenz[a]anthracene: Another derivative with a different degree of saturation.
Uniqueness
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene is unique due to its fully saturated structure, which imparts different chemical reactivity and physical properties compared to its less saturated counterparts. This makes it valuable for specific applications where stability and reduced reactivity are desired.
Eigenschaften
CAS-Nummer |
16434-57-4 |
|---|---|
Molekularformel |
C18H24 |
Molekulargewicht |
240.39 |
IUPAC-Name |
1,2,3,4,4a,5,6,7,8,11,12,12b-dodecahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H24/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,13,17H,3-12H2 |
InChI-Schlüssel |
OPJQKNKSYPVPRE-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCC3=C2CC4=C(C3)CC=CC4 |
Synonyme |
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


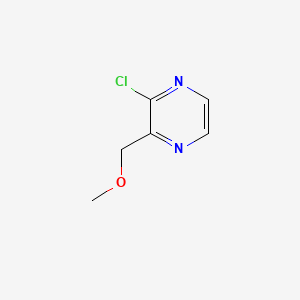
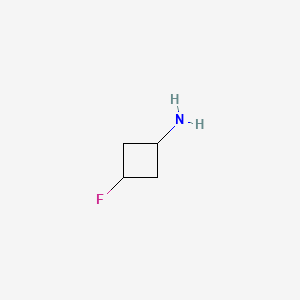
![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
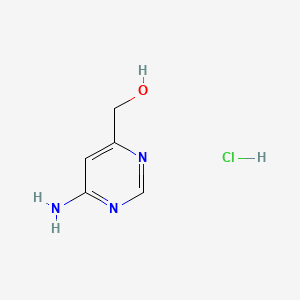

![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)
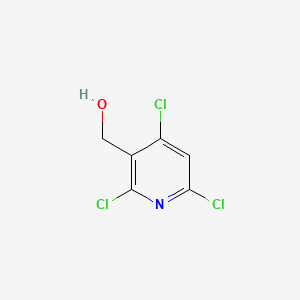
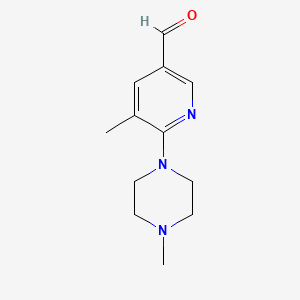


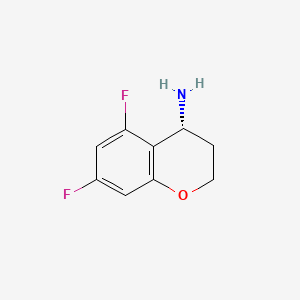
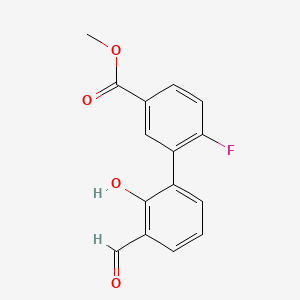
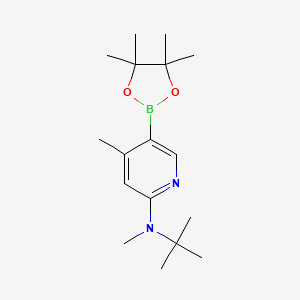
![2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B578804.png)
